molecular formula C9H19N B8140295 1-(1-Ethylpropyl)pyrrolidine

1-(1-Ethylpropyl)pyrrolidine

Cat. No.: B8140295
M. Wt: 141.25 g/mol
InChI Key: DBZMVMLDZKYIPG-UHFFFAOYSA-N
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Description

1-(1-Ethylpropyl)pyrrolidine is a pyrrolidine derivative featuring a branched 1-ethylpropyl group (C5H11) attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their biological activity, particularly as enzyme inhibitors (e.g., topoisomerase inhibitors) and in organophosphorus chemistry .

Properties

IUPAC Name

1-pentan-3-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-9(4-2)10-7-5-6-8-10/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZMVMLDZKYIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Ethylpropyl)pyrrolidine can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with olefins. This method is known for its regio- and stereoselectivity, allowing for the efficient construction of the pyrrolidine ring . Another method involves the copper-catalyzed intermolecular carboamination of potassium N-carbamoyl-β-aminoethyltrifluoroborates with vinylarenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethylpropyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the pyrrolidine ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(1-Ethylpropyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Ethylpropyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Biological Activity/Application Reference
This compound C9H19N 141.26 Branched alkyl substituent Hypothetical enzyme modulation N/A
1-Propyl-pyrrolidine C7H15N 113.20 Linear alkyl chain Synthetic intermediate
Compound 23 Not specified Not specified Chloropropyl side chain Top1 inhibition (++ activity)
O-(1-Ethylpropyl) methylphosphonothionate C6H15O3P 166.15 Organophosphorus structure Regulated chemical applications

Research Findings and Implications

  • Biological Activity : Branched substituents (e.g., 1-ethylpropyl) may enhance lipophilicity and membrane permeability but could reduce binding affinity to enzymes like Top1 due to steric hindrance .
  • Chemical Stability: Organophosphorus analogs with 1-ethylpropyl groups exhibit resistance to hydrolysis, suggesting similar stability for this compound in non-polar environments .
  • Synthetic Feasibility : Alkylation of pyrrolidine with branched alkyl halides may require optimized conditions (e.g., higher temperatures or polar aprotic solvents) .

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